

# In-Depth Technical Guide: 2-Phenyl-3,6-dimethylmorpholine and its Analogs

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **2-Phenyl-3,6-dimethylmorpholine**

Cat. No.: **B1438228**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction and Synonyms

**2-Phenyl-3,6-dimethylmorpholine** is a synthetic molecule belonging to the substituted phenylmorpholine class of compounds. Structurally related to the well-known stimulant phenmetrazine, it is anticipated to exhibit similar pharmacological effects, primarily as a monoamine reuptake inhibitor. Due to its potential as a central nervous system stimulant and anorectic agent, this compound is of interest to researchers in the fields of pharmacology and medicinal chemistry.

For clarity and comprehensive literature searching, the following synonyms and identifiers for **2-Phenyl-3,6-dimethylmorpholine** should be noted:

| Synonym/Identifier | Value                           |
|--------------------|---------------------------------|
| IUPAC Name         | 2-phenyl-3,6-dimethylmorpholine |
| Common Synonyms    | 6-methylphenmetrazine, 3,6-DMPM |
| CAS Number         | 92903-00-9[1]                   |
| PubChem CID        | 43174741                        |
| ChemSpider ID      | 38138973                        |
| UNII               | T043FM5H3Q                      |

## Core Compound Profile

While specific quantitative data for **2-Phenyl-3,6-dimethylmorpholine** is scarce in publicly available literature, its pharmacological profile can be inferred from its structural similarity to other substituted phenylmorpholines. These compounds are known to interact with monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

**Presumed Mechanism of Action:** Like its parent compound phenmetrazine, **2-Phenyl-3,6-dimethylmorpholine** is presumed to act as a monoamine reuptake inhibitor. By blocking the reuptake of dopamine, norepinephrine, and to a lesser extent, serotonin, from the synaptic cleft, it increases the concentration of these neurotransmitters, leading to enhanced downstream signaling. This mechanism is the basis for its expected stimulant and anorectic effects.

## Experimental Protocols

Detailed experimental protocols for the synthesis and pharmacological characterization of **2-Phenyl-3,6-dimethylmorpholine** are not extensively published. However, a German patent (DE 1143201) titled "Verfahren zur Herstellung von 2-Phenyl-3,6-dimethylmorpholin" from 1963 describes a method for its synthesis. While the full text of this patent is not readily available, the following sections provide representative protocols for the synthesis and evaluation of substituted phenylmorpholines based on established methodologies in the field.

## Representative Synthesis of a Substituted Phenylmorpholine

The synthesis of phenylmorpholine analogs typically involves a multi-step process. The following is a representative protocol adapted from the synthesis of similar compounds and should be considered a general guideline.

### Protocol: Synthesis of a 2-Phenyl-3-alkylmorpholine Analog

- Step 1: Formation of an Intermediate. A common starting material is a substituted phenylethanolamine. This is reacted with an appropriate alkylating agent to introduce the desired substituent at the nitrogen atom.

- Step 2: Cyclization. The resulting N-substituted diethanolamine derivative is then cyclized to form the morpholine ring. This is often achieved by treatment with a strong acid, such as sulfuric acid, which catalyzes the intramolecular dehydration.
- Step 3: Purification. The crude product is purified using standard laboratory techniques, such as distillation or chromatography, to yield the final 2-phenyl-3-alkylmorpholine derivative.

## Pharmacological Characterization Protocols

To determine the pharmacological profile of **2-Phenyl-3,6-dimethylmorpholine**, the following in vitro and in vivo assays would be essential.

This assay determines the affinity of the compound for the dopamine, norepinephrine, and serotonin transporters.

### Protocol: Radioligand Binding Assay

- Membrane Preparation: Membranes from cells expressing the human dopamine, norepinephrine, or serotonin transporter are prepared.
- Assay Setup: In a 96-well plate, the cell membranes are incubated with a specific radioligand for each transporter (e.g., [<sup>3</sup>H]WIN 35,428 for DAT, [<sup>3</sup>H]nisoxetine for NET, [<sup>3</sup>H]citalopram for SERT) and varying concentrations of the test compound (**2-Phenyl-3,6-dimethylmorpholine**).
- Incubation: The plates are incubated to allow for competitive binding between the radioligand and the test compound.
- Filtration: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes bound with the radioligand.
- Scintillation Counting: The radioactivity on the filters is measured using a scintillation counter.
- Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the radioligand binding ( $IC_{50}$ ). This is then used to calculate the binding affinity ( $K_i$ ) for each transporter.

This assay assesses the stimulant effects of the compound in a rodent model.

### Protocol: Locomotor Activity in Mice

- Animal Acclimation: Mice are acclimated to the testing room and the locomotor activity chambers.
- Drug Administration: Different groups of mice are administered either vehicle or varying doses of **2-Phenyl-3,6-dimethylmorpholine** via an appropriate route (e.g., intraperitoneal injection).
- Data Collection: Immediately after administration, the mice are placed in the locomotor activity chambers. Their horizontal and vertical movements are recorded for a set period (e.g., 60-120 minutes) using automated photobeam systems.
- Data Analysis: The total distance traveled, number of vertical rears, and other locomotor parameters are analyzed to determine the effect of the compound on spontaneous activity. An increase in locomotor activity is indicative of a stimulant effect.

## Visualizations

### Presumed Signaling Pathway of **2-Phenyl-3,6-dimethylmorpholine**

The following diagram illustrates the general mechanism of action for a monoamine reuptake inhibitor, which is the presumed pathway for **2-Phenyl-3,6-dimethylmorpholine**.



[Click to download full resolution via product page](#)

Caption: Presumed mechanism of action for **2-Phenyl-3,6-dimethylmorpholine**.

## Experimental Workflow for Pharmacological Characterization

The following diagram outlines a typical workflow for the initial pharmacological assessment of a novel psychoactive compound like **2-Phenyl-3,6-dimethylmorpholine**.



[Click to download full resolution via product page](#)

Caption: General workflow for pharmacological characterization.

## Conclusion

**2-Phenyl-3,6-dimethylmorpholine** is a compound of interest within the substituted phenylmorpholine class, with a presumed mechanism of action as a monoamine reuptake inhibitor. While specific experimental data on this molecule is limited in the public domain, this guide provides a framework for its study, including common synonyms, a presumed mechanism of action, and representative experimental protocols for its synthesis and pharmacological characterization. Further research is necessary to fully elucidate the specific binding affinities, in vivo effects, and therapeutic potential of this compound.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [benchchem.com](http://benchchem.com) [benchchem.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: 2-Phenyl-3,6-dimethylmorpholine and its Analogs]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1438228#synonyms-for-2-phenyl-3-6-dimethylmorpholine>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)